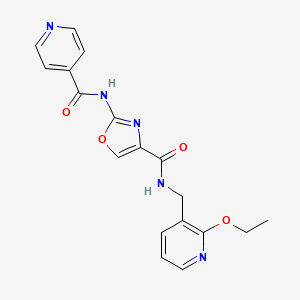
N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide, also known as EPOC, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. EPOC belongs to the family of oxazole-based compounds and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide involves the inhibition of PARP-1 activity, leading to the accumulation of DNA damage and ultimately cell death. N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide has also been found to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit PARP-1 activity. N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide has also been found to have anti-inflammatory effects and has been shown to reduce inflammation in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide in lab experiments is its potential as a chemotherapeutic agent. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for cancer treatment. However, one limitation of using N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide in vivo.
Direcciones Futuras
For N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide research include the development of more efficient synthesis methods, the determination of its safety and efficacy in vivo, and the exploration of its potential applications in other areas of biomedical research, such as neurodegenerative diseases and autoimmune disorders. Additionally, the combination of N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide with other chemotherapeutic agents could potentially enhance its efficacy and reduce toxicity.
Métodos De Síntesis
N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide has been synthesized using different methods, including a one-pot synthesis and a multi-step synthesis. The one-pot synthesis involves the condensation of 2-amino-3-ethoxypyridine and isonicotinoyl chloride with 4-carboxy-2-oxazolines in the presence of triethylamine. On the other hand, the multi-step synthesis involves the preparation of 2-amino-3-ethoxypyridine, isonicotinoyl chloride, and 4-carboxy-2-oxazolines followed by their condensation to form N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide.
Aplicaciones Científicas De Investigación
N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide has been shown to have potential applications in biomedical research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for chemotherapy. N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide has also been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair and has implications in cancer treatment.
Propiedades
IUPAC Name |
N-[(2-ethoxypyridin-3-yl)methyl]-2-(pyridine-4-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4/c1-2-26-17-13(4-3-7-20-17)10-21-16(25)14-11-27-18(22-14)23-15(24)12-5-8-19-9-6-12/h3-9,11H,2,10H2,1H3,(H,21,25)(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKZSVNMWCPDLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)CNC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{4-chloro-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate](/img/structure/B2402183.png)
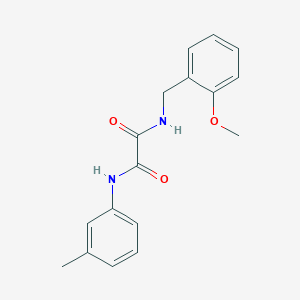
![4-(((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile](/img/structure/B2402188.png)

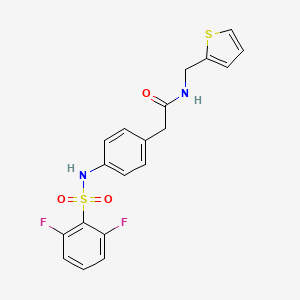

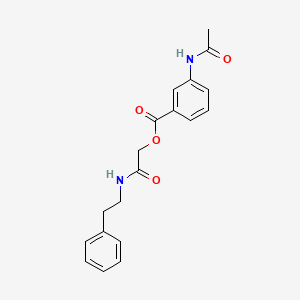
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2402195.png)
![N1-cyclopentyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2402196.png)
![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2402197.png)
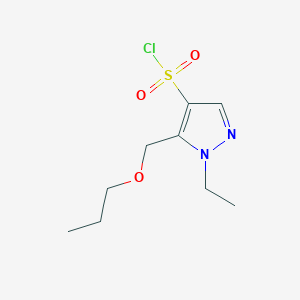
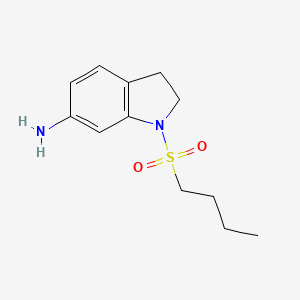
![2-Butyl-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2402201.png)